5-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-indazole-7-carboxamide
Overview
Description
5-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-indazole-7-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethoxy group in the compound enhances its pharmacokinetic properties, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-indazole-7-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of an appropriate indazole precursor to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-indazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: The reduction of the nitro group forms the corresponding amino derivative.
Substitution: Nucleophilic substitution can lead to the formation of various substituted derivatives.
Hydrolysis: Hydrolysis of the carboxamide group yields the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-indazole-7-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
5-nitro-N-[4-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
5-nitro-N-[4-(methoxy)phenyl]-1H-indazole-7-carboxamide: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in 5-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-indazole-7-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
5-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-indazole-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O4/c16-15(17,18)26-11-3-1-9(2-4-11)20-14(23)12-6-10(22(24)25)5-8-7-19-21-13(8)12/h1-7H,(H,19,21)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKLHBRDJIGFRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC3=C2NN=C3)[N+](=O)[O-])OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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